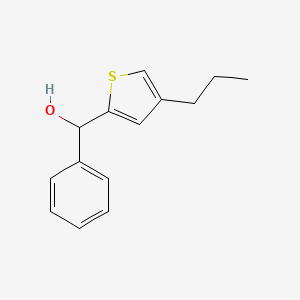
Phenyl(4-propylthiophen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-propylthiophen-2-yl)methanol is an organic compound with the molecular formula C14H16OS It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-propylthiophen-2-yl)methanol typically involves the reaction of 4-propylthiophene with benzaldehyde under specific conditions. The process may include steps such as:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to facilitate further reactions.
Etherification: Forming an ether bond to connect the phenyl and thiophene rings.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(4-propylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or sodium amide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenyl(4-propylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of Phenyl(4-propylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylthiophen-2-ylmethanol
- 4-Propylthiophen-2-ylmethanol
- Phenyl(4-methylthiophen-2-yl)methanol
Uniqueness
Phenyl(4-propylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a propyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C14H16OS |
|---|---|
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
phenyl-(4-propylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-2-6-11-9-13(16-10-11)14(15)12-7-4-3-5-8-12/h3-5,7-10,14-15H,2,6H2,1H3 |
Clé InChI |
RSPFOOFGNIYINL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


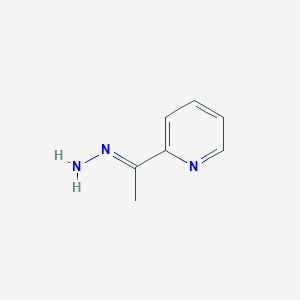
![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)

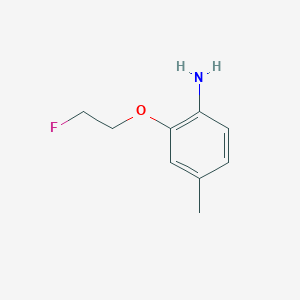
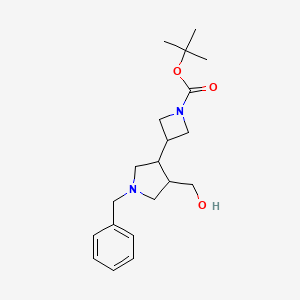

![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)
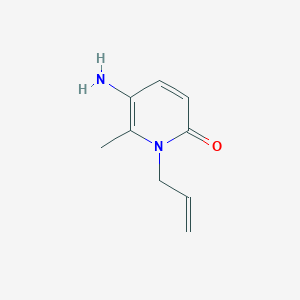

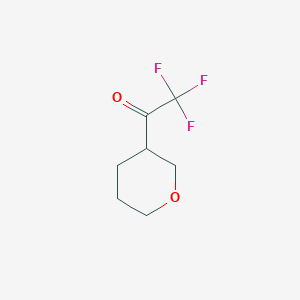
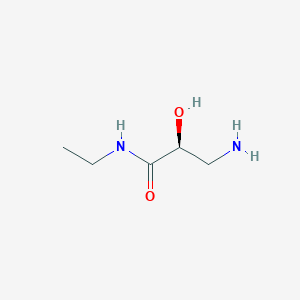

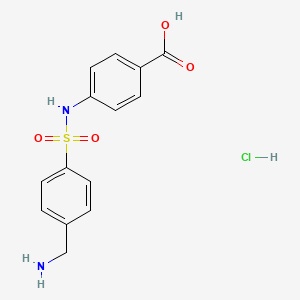
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
